Tolterodine N-oxide is derived from tolterodine through metabolic processes primarily occurring in the liver. The compound is formed via oxidation reactions that convert the tertiary amine of tolterodine into its corresponding N-oxide.
Tolterodine N-oxide falls under the classification of muscarinic receptor antagonists. It is categorized as a pharmaceutical compound with applications in treating urinary disorders.
The synthesis of tolterodine N-oxide can be achieved through various oxidation methods. A common approach involves the use of oxidizing agents such as hydrogen peroxide or peracids in the presence of solvents like dichloromethane or acetonitrile.
The molecular formula for tolterodine N-oxide is . The structure features a central aromatic ring system connected to a diisopropylamino group, with an oxygen atom bonded to the nitrogen atom, signifying its N-oxide nature.
Tolterodine N-oxide can undergo several chemical reactions typical for amines and their oxides:
The stability of tolterodine N-oxide can be influenced by factors such as pH, temperature, and the presence of other reactive species in solution. Analytical techniques like high-performance liquid chromatography are often employed to monitor these reactions.
Tolterodine N-oxide functions primarily through its action on muscarinic receptors in the urinary tract:
Studies indicate that both tolterodine and its active metabolite exhibit high specificity for muscarinic receptors with negligible activity on other neurotransmitter receptors, ensuring targeted therapeutic effects.
Tolterodine N-oxide is primarily utilized in scientific research related to pharmacology and medicinal chemistry:
Tolterodine N-oxide is a pharmacologically relevant oxidative metabolite and degradation product of the antimuscarinic drug tolterodine. Its synthesis primarily involves the selective oxidation of the tertiary amine moiety in the tolterodine structure, presenting unique challenges in regioselectivity and stereochemical preservation. This section comprehensively examines the synthetic methodologies, catalytic systems, and isotopic labeling strategies pertinent to this compound.
The formation of tolterodine N-oxide occurs predominantly through the oxidation of the tertiary diisopropylamine group in tolterodine. This transformation represents a key metabolic pathway in vivo and a deliberate synthetic strategy in vitro. Chemically, this oxidation proceeds via a two-electron transfer mechanism where the nucleophilic nitrogen atom attacks an electrophilic oxygen donor, resulting in an N-oxide functional group with a semi-polar N→O bond while preserving the chiral center at the benzylic carbon [4] [8].
The reaction exhibits high regioselectivity due to the steric accessibility of the aliphatic tertiary amine compared to other potential oxidation sites (e.g., the aromatic rings or benzylic position). However, over-oxidation represents a significant side reaction, potentially leading to N-oxaziridines or cleavage products. In pharmaceutical contexts, Tolterodine N-oxide is formally designated as "Tolterodine Tartrate Impurity G" when isolated as its hydrochloride salt (Molecular Formula: C~22~H~31~NO~2~·HCl; Molecular Weight: 377.95 g/mol) [5] [8]. Its formation is observed during forced degradation studies of tolterodine formulations, particularly under oxidative stress conditions, confirming its relevance as a stability-indicating impurity [4].
Table 1: Characteristic Properties of Tolterodine N-oxide
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C~22~H~31~NO~2~·HCl | High-Resolution MS |
Molecular Weight | 377.95 g/mol | - |
IUPAC Name | (3R)-3-(2-hydroxy-5-methyl-phenyl)-N,N-diisopropyl-3-phenyl-propan-1-amine oxide; hydrochloride | - |
Designation in Pharma | Tolterodine Tartrate Impurity G | Pharmacopoeial Standards |
Primary Synthetic Route | Oxidation of tertiary amine | Chemical Synthesis |
Degradation Origin | Oxidative stress on tolterodine | Forced Degradation Studies |
Achieving selective N-oxidation requires catalysts that discriminate between the tertiary amine and other functional groups (phenolic hydroxyl, aromatic systems). Both chemical and enzymatic catalysts have demonstrated efficacy for this transformation:
Peroxy Acid Systems: Meta-chloroperoxybenzoic acid (mCPBA) represents the benchmark reagent for tertiary amine N-oxidation. This electrophilic oxygen donor reacts efficiently with the nucleophilic nitrogen in tolterodine under mild conditions (0-25°C). The reaction proceeds stoichiometrically with near-quantitative yields in aprotic solvents like dichloromethane [6]. However, mCPBA presents handling and purification challenges due to the co-formation of meta-chlorobenzoic acid.
Biomimetic Metalloporphyrin Catalysts: Inspired by cytochrome P450 metabolism, synthetic metalloporphyrins (e.g., manganese(III) or iron(III) porphyrin complexes) activate molecular oxygen or peroxides (e.g., hydrogen peroxide, tert-butyl hydroperoxide) to achieve catalytic N-oxidation. These systems mimic the enzymatic oxidation observed in vivo where CYP isoforms catalyze tolterodine oxidation [10]. Selectivity can be tuned by modifying porphyrin substituents that create steric and electronic environments favoring amine oxidation over competing pathways.
Transition Metal Catalysis: Tungsten and molybdenum peroxo complexes (e.g., Na~2~WO~4~ / H~2~O~2~) offer greener catalytic alternatives. These systems utilize aqueous hydrogen peroxide as the terminal oxidant, generating water as the sole by-product. Catalyst loadings of 1-5 mol% typically achieve >90% conversion with excellent selectivity for the N-oxide, minimizing racemization at the sensitive chiral center [6].
Enzymatic Oxidation (CYP Models): In vitro studies with human liver microsomes and recombinant CYP enzymes confirm that CYP3A isoforms contribute to tolterodine N-oxidation, albeit as a minor pathway compared to the dominant 5-methyl hydroxylation (CYP2D6) and N-dealkylation (CYP3A) routes [10]. While less practical for bulk synthesis, enzymatic studies inform the design of biomimetic catalysts.
Table 2: Catalytic Systems for Tolterodine N-oxide Synthesis
Catalytic System | Oxidant | Temperature | Selectivity | Key Advantages/Limitations |
---|---|---|---|---|
mCPBA (stoichiometric) | - | 0-25°C | High | High yield; m-CBA byproduct removal |
Mn(III)(TPP)Cl / O~2~ (catalytic) | Pyridine N-oxide | 25-40°C | Moderate-High | Biomimetic; requires oxygen atmosphere |
Na~2~WO~4~ (catalytic) | H~2~O~2~ (30%) | 50-70°C | High | Aqueous system; green chemistry |
CYP3A4 Enzymes | NADPH/O~2~ | 37°C | Moderate | Physiological relevance; low throughput |
Optimization focuses on maximizing N-oxide yield, minimizing side products (degradants, racemization products), and ensuring operational simplicity:
Solvent Effects: Aprotic solvents (dichloromethane, chloroform, acetonitrile) are generally preferred. They stabilize the polar transition state of amine oxidation without competing as nucleophiles. Protic solvents (methanol, water) can slow the reaction by hydrogen bonding to the oxidant or facilitating over-oxidation. However, tungsten-catalyzed systems benefit from biphasic conditions (e.g., water/ethyl acetate) or ethanol/water mixtures to enhance catalyst solubility in H~2~O~2~-based oxidations [6].
Temperature Control: Maintaining temperatures between 0°C and 25°C is critical when using potent oxidants like mCPBA to suppress racemization at the chiral benzylic carbon and prevent oxidative degradation of the phenolic ring. Higher temperatures (50-70°C) are tolerated in metal-catalyzed systems using H~2~O~2~, where the oxidant is milder but reaction kinetics are slower [4] [6].
Oxidant Equivalents & Addition Rate: Stoichiometric oxidants (mCPBA) typically require 1.0-1.2 equivalents. Excess oxidant increases risks of over-oxidation. For catalytic systems, slow addition of H~2~O~2~ (e.g., via syringe pump) maintains low peroxide concentration, suppressing oxygen-mediated degradation pathways and improving selectivity.
Acid Scavengers: The phenolic hydroxyl group in tolterodine can potentially be oxidized. Adding mild bases (sodium carbonate, sodium acetate) or molecular sieves protects this functionality and neutralizes acidic byproducts (e.g., m-chlorobenzoic acid from mCPBA), preventing acid-catalyzed degradation or racemization [4].
Stereochemical Integrity: Chiral HPLC monitoring confirms that optimized conditions (low temperature, controlled oxidant addition, acid scavengers) preserve the (R)-configuration at the chiral center, crucial as the stereochemistry is linked to tolterodine's pharmacological activity [1] [6].
Table 3: Optimized Conditions for Key Oxidative Methods
Parameter | Peroxy Acid (mCPBA) | Tungsten-Catalyzed H~2~O~2~ | Biomimetic (Mn Porphyrin) |
---|---|---|---|
Solvent | Dichloromethane | Ethanol/Water (3:1) | Chloroform |
Temperature | 0-5°C | 60°C | 25°C |
Oxidant (Equiv.) | mCPBA (1.05) | H~2~O~2~ (2.0) | TBHP (1.5) |
Catalyst (mol %) | - | Na~2~WO~4~ (2%) | Mn(TPP)Cl (0.5%) |
Reaction Time | 1-2 h | 8-12 h | 6-8 h |
Yield | >95% | 85-90% | 75-85% |
Chiral Purity (R) | >99% ee | >98% ee | >95% ee |
Deuterated tolterodine N-oxides serve as indispensable internal standards for quantitative mass spectrometric bioanalysis and as tracers for mechanistic metabolic studies:
Isopropyl Group Deuteration: Utilizing d~7~- or d~14~-diisopropylamine synthons during the synthesis of the tolterodine backbone, ensuring deuterium incorporation specifically at the metabolically stable isopropyl methyl groups. Subsequent oxidation yields the deuterated N-oxide [9].
Mass Spectrometric Signatures: Deuterated N-oxides exhibit characteristic mass shifts:
d~14~-Tolterodine N-oxide (fully deuterated isopropyl groups): M+14These distinct isotopic patterns prevent interference from endogenous compounds or the parent drug during LC-MS/MS quantification of tolterodine N-oxide in biological matrices [9].
Metabolic Tracing: Isotopically labeled tolterodine N-oxides allow precise tracking of metabolic interconversions in vitro and in vivo. For instance, using d~14~-tolterodine N-oxide, researchers can distinguish its potential enzymatic reduction back to tertiary amine tolterodine from the metabolism of endogenous, non-labeled tolterodine pools, elucidating the reversibility of N-oxidation in biological systems [7] [10]. The synthesis of such labeled compounds demands rigorous control to ensure isotopic purity (>98% atom D) and site-specificity, often verified by NMR and high-resolution mass spectrometry.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1